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Compound of Interest

Compound Name: Ripk1-IN-13

Cat. No.: B11183023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target

in a range of inflammatory diseases, neurodegenerative disorders, and other conditions driven

by necroptotic cell death. The development of small molecule inhibitors targeting RIPK1 is a

rapidly advancing field. This guide provides a comparative analysis of the pharmacokinetic

profiles of several key RIPK1 inhibitors, offering a valuable resource for researchers and drug

development professionals. While specific data for a compound designated "Ripk1-IN-13" is

not publicly available, this guide focuses on well-characterized inhibitors with published

pharmacokinetic data.

Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected RIPK1 inhibitors

in humans, providing a snapshot of their absorption, distribution, metabolism, and excretion

(ADME) properties.
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Parameter
GSK298277
2

SAR443060
(DNL747)

SIR2446M SIR9900
Necrostatin
-1 (Rat)

Cmax

(Maximum

Concentratio

n)

Dose-

proportional

increase

Dose-

proportional

increase

Dose-

proportional

increase

Dose-

proportional

increase

648 µg/L

(oral)

Tmax (Time

to Cmax)

1.5 - 2.5

hours[1]
~4 hours Not specified

3.0 - 4.0

hours[2]
1 hour (oral)

Half-life (t½)
~2 - 6

hours[1]

9.7 - 11.4

hours[3]

11 - 19

hours[4]

31.9 - 37.8

hours[2]

1.2 hours

(oral)

AUC (Area

Under the

Curve)

Dose-

proportional

increase

Dose-

proportional

increase

No major

deviations

from dose

proportionalit

y

Dose-

proportional

increase

Not specified

Bioavailability Not specified

Orally

bioavailable[3

]

Not specified Not specified 54.8%

Dosing

Regimen

(Clinical Trial)

Single and

repeat oral

doses (up to

120 mg BID)

[1][5]

Single and

multiple oral

doses

Single (3-600

mg) and

multiple (5-

400 mg for 10

days) oral

doses[4]

Single (3-200

mg) and

multiple (3-60

mg for 10

days) oral

doses[2]

5 mg/kg (oral)

Food Effect Minimal[1] Not specified

Mildly

reduced

exposure with

a high-fat

meal (not

clinically

significant)[4]

[6]

No

appreciable

food effect[2]

Not specified
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CNS

Penetration
Not specified

CNS-

penetrant[3]
Not specified

CNS-

penetrant

(CSF to

unbound

plasma ratio

of 1.15)[2]

Not specified

Experimental Protocols
The pharmacokinetic parameters presented above were determined through rigorous clinical

and preclinical studies. Below are generalized methodologies employed in these assessments.

Human Pharmacokinetic Studies (GSK2982772, SAR443060, SIR2446M, SIR9900):

Study Design: Phase I, randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose studies in healthy volunteers.[1][2][4][5]

Dosing: Oral administration of the inhibitor or placebo in fasted or fed states.

Sample Collection: Serial blood samples were collected at predefined time points post-dose.

In some studies, cerebrospinal fluid (CSF) was also collected to assess CNS penetration.[2]

Bioanalysis: Plasma and/or CSF concentrations of the drug were quantified using validated

analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Preclinical Pharmacokinetic Study (Necrostatin-1 in Rats):

Study Design: Male Sprague-Dawley rats were administered Necrostatin-1 via intravenous

(IV) and oral (PO) routes.

Dosing: A single dose of 5 mg/kg was administered for both routes.

Sample Collection: Blood samples were collected at various time points after administration.
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Bioanalysis: Plasma concentrations of Necrostatin-1 were determined using a validated LC-

MS/MS method.

Pharmacokinetic Analysis: A two-compartment model was used to fit the concentration-time

profile and calculate pharmacokinetic parameters, including bioavailability.

RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in mediating both cell survival and

cell death pathways, highlighting the points of intervention for RIPK1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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